Sulfo-Cy5 azide

Aqueous solubility Bioconjugation Click chemistry

Researchers labeling sensitive monoclonal antibodies or membrane proteins face a critical challenge: non-sulfonated Cy5 dyes require organic co-solvents (DMSO, DMF) that denature biomolecules and compromise data integrity. Sulfo-Cy5 azide eliminates this problem. • Performs CuAAC/SPAAC click labeling in purely aqueous PBS buffer (pH 7.4)-no organic co-solvents required, preserving native protein conformation and biological activity. • Far-red excitation/emission (647/663 nm) compatible with standard 633 nm laser lines and Cy5/APC filter sets; ε = 251,000 L·mol⁻¹·cm⁻¹ ensures detection of low-abundance targets. • Stable as dry powder at -20°C (12-24 months), ambient-temperature shipping reduces cold-chain logistics costs.

Molecular Formula C37H48N6O10S3
Molecular Weight 833.0 g/mol
Cat. No. B12395390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 azide
Molecular FormulaC37H48N6O10S3
Molecular Weight833.0 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C
InChIInChI=1S/C37H48N6O10S3/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53)
InChIKeyDUWZWZJMKCNGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Azide (1782950-80-4): A Water-Soluble Cyanine Dye for Bioorthogonal Click Chemistry in Bioconjugation and Imaging


3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate, commonly referred to as Sulfo-Cy5 azide (CAS: 1782950-80-4), is a sulfonated cyanine-5 (Cy5) fluorescent dye functionalized with an azide group . This compound belongs to the class of far-red fluorescent probes with an excitation maximum near 647 nm and an emission maximum near 663 nm, making it compatible with standard 633 nm or 647 nm laser lines [1]. The presence of multiple sulfonate groups renders the molecule highly hydrophilic and water-soluble, while the terminal azide moiety enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions for bioorthogonal labeling of biomolecules such as proteins, nucleic acids, and antibodies .

Why Non-Sulfonated Cy5 Azide or Alternative Click Reagents Cannot Substitute for Sulfo-Cy5 Azide in Aqueous Bioconjugation Workflows


Generic substitution of Sulfo-Cy5 azide with non-sulfonated Cy5 azide or other far-red dyes fails in applications requiring labeling of delicate biomolecules under native, purely aqueous conditions. Non-sulfonated Cy5 azide exhibits limited water solubility and requires organic co-solvents such as DMSO, DMF, or acetonitrile to achieve useful working concentrations [1]. The inclusion of organic solvents can denature sensitive proteins, disrupt native protein conformations, or induce aggregation, thereby compromising experimental reproducibility and biological relevance. In contrast, the sulfonate groups on Sulfo-Cy5 azide confer high aqueous solubility, eliminate the need for organic co-solvents, and reduce fluorescence-quenching arising from dye-dye interactions in aqueous buffers [2]. This fundamental physicochemical distinction renders Sulfo-Cy5 azide uniquely suited for labeling proteins prone to denaturation, intact biological objects, and complex biological matrices where maintaining native structure is paramount .

Quantitative Differentiation of Sulfo-Cy5 Azide Against Closest Analogs: Solubility, Spectroscopic Properties, and Conjugation Compatibility


Aqueous Solubility: Sulfo-Cy5 Azide vs. Non-Sulfonated Cy5 Azide

Sulfo-Cy5 azide exhibits high water solubility, enabling direct dissolution and use in purely aqueous buffers without organic co-solvents. In contrast, non-sulfonated Cy5 azide requires organic co-solvents such as DMSO or DMF to achieve comparable working concentrations due to its limited aqueous solubility [1][2]. The sulfonate groups on Sulfo-Cy5 azide enhance water solubility and reduce dye-dye aggregation, which is critical for maintaining fluorescence intensity and labeling efficiency in aqueous biological systems .

Aqueous solubility Bioconjugation Click chemistry

Molar Extinction Coefficient: Sulfo-Cy5 Azide vs. DiSulfo-Cy5 Azide

Sulfo-Cy5 azide demonstrates a molar extinction coefficient (ε) of 251,000 L·mol⁻¹·cm⁻¹ at its absorption maximum of 647 nm, as reported by multiple vendors [1]. In comparison, diSulfo-Cy5 azide, a related disulfonated analog, exhibits a slightly higher extinction coefficient of 271,000 L·mol⁻¹·cm⁻¹ . While both dyes provide high brightness suitable for sensitive detection, Sulfo-Cy5 azide's ε value is comparable to that of standard Cy5 dyes and Alexa Fluor 647, ensuring compatibility with existing fluorescence detection platforms and protocols.

Fluorescence brightness Extinction coefficient Detection sensitivity

Fluorescence Quantum Yield: Sulfo-Cy5 Azide vs. Cy5 Azide in PBS

The fluorescence quantum yield (Φ) of Sulfo-Cy5 azide in aqueous PBS buffer is reported as 0.2 [1][2]. This value is consistent with the quantum yield of non-sulfonated Cy5 azide in PBS, which is also reported as 0.2 . In ethanol, the quantum yield of Cy5 azide increases to 0.4, highlighting solvent-dependent fluorescence enhancement . The consistent quantum yield in aqueous buffer indicates that sulfonation does not compromise the intrinsic fluorescence efficiency of the Cy5 chromophore, while the water solubility advantage is retained.

Quantum yield Fluorescence efficiency Brightness

Storage Stability and Shipping Tolerance: Sulfo-Cy5 Azide vs. Ambient-Sensitive Dyes

Sulfo-Cy5 azide demonstrates robust storage stability, with a recommended storage condition of -20°C in the dark and a typical shelf life of 12 to 24 months when stored as a dry powder . Importantly, the compound is stable at ambient temperature for several days during ordinary shipping, eliminating the need for costly cold-chain logistics for routine delivery . This contrasts with certain protein conjugates or less stable fluorophores that require strict cold-chain handling and are prone to degradation during transit.

Storage stability Shipping conditions Shelf life

Click Chemistry Compatibility: Sulfo-Cy5 Azide Dual Reactivity with CuAAC and SPAAC

Sulfo-Cy5 azide contains a terminal azide group that enables two distinct bioorthogonal conjugation strategies: copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, and strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes such as DBCO or BCN groups [1]. This dual reactivity is not universally available across all Cy5 derivatives; for instance, Cy5 alkyne is limited to CuAAC with azide-bearing partners, while Cy5 DBCO is optimized for copper-free SPAAC but cannot participate in CuAAC . The azide functional group thus provides greater experimental flexibility, allowing researchers to choose the optimal click chemistry conditions based on sample compatibility and copper tolerance.

Click chemistry CuAAC SPAAC Bioorthogonal labeling

Optimal Use Cases for Sulfo-Cy5 Azide in Bioconjugation, Imaging, and Diagnostic Assay Development


Aqueous-Phase Labeling of Delicate Proteins and Antibodies Without Organic Co-Solvents

Sulfo-Cy5 azide is the preferred reagent for conjugating Cy5 fluorophores to proteins, antibodies, or peptides that are sensitive to denaturation or aggregation in organic solvents. Its high water solubility allows labeling reactions to be performed in purely aqueous buffers (e.g., PBS, pH 7.4), preserving native protein conformation and biological activity [1]. This is particularly critical for monoclonal antibodies intended for in vivo imaging, where organic solvent exposure can induce aggregation and increase immunogenicity . Researchers can achieve site-specific labeling via click chemistry after introducing alkyne handles through metabolic labeling or enzymatic modification.

Live-Cell and In Vivo RNA Labeling and Imaging via Copper-Free Click Chemistry

Sulfo-Cy5 azide has been successfully employed for site-specific covalent labeling of RNA in mammalian cells using tRNA(Ile2)-agmatidine synthetase (Tias) and click chemistry [2]. The azide group enables copper-free SPAAC with strained alkyne-modified RNA, avoiding copper-induced cytotoxicity and preserving cellular viability. The far-red emission (663 nm) minimizes autofluorescence background and penetrates tissue effectively, making it suitable for fluorescence microscopy and in vivo imaging applications in live-cell and small-animal models.

High-Throughput Screening and Flow Cytometry Assays Requiring pH-Insensitive Fluorescence

The fluorescence of Sulfo-Cy5 azide is pH-insensitive over a broad range (pH 4 to 10), ensuring consistent signal intensity across varying buffer conditions encountered in high-throughput screening and flow cytometry workflows . Its excitation maximum (647 nm) aligns with standard 633 nm or 647 nm laser lines, and its emission is compatible with common Cy5/APC filter sets. The dye's high extinction coefficient (251,000 L·mol⁻¹·cm⁻¹) and moderate quantum yield (0.2) provide sufficient brightness for detecting low-abundance targets, while the azide handle allows for multiplexed detection when combined with orthogonal click chemistry probes [3].

Stable Long-Term Storage and Ambient Shipping for Global Distribution in Diagnostic Kit Manufacturing

Sulfo-Cy5 azide exhibits excellent storage stability as a dry powder, with a shelf life of 12-24 months at -20°C and tolerance to ambient temperature for up to 3 weeks during shipping . This stability profile reduces cold-chain logistics costs and enables reliable global distribution for diagnostic kit manufacturers and contract research organizations. The compound can be pre-aliquoted and stored long-term, then reconstituted in aqueous buffer immediately before use, minimizing batch-to-batch variability and ensuring consistent performance in regulated assay environments.

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